molecular formula C7H9NO B1625060 1-(2-methyl-1H-pyrrol-3-yl)ethanone CAS No. 6009-46-7

1-(2-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B1625060
CAS No.: 6009-46-7
M. Wt: 123.15 g/mol
InChI Key: IUXGPNFKLKCRAS-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Contemporary Organic Synthesis

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in organic chemistry. alliedacademies.org Its derivatives are integral to a vast array of natural products and synthetic compounds with significant biological and material applications. rsc.org The pyrrole ring is a key component of vital biomolecules such as heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems.

In the realm of pharmaceuticals, the pyrrole scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates. nih.gov Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and hypolipidemic effects. nih.govresearchgate.net This broad range of biological activity has made the synthesis and functionalization of pyrrole-containing compounds a major focus of medicinal chemistry research. researchgate.net The versatility of the pyrrole ring allows for the creation of diverse molecular architectures, making it an attractive target for the development of new therapeutic agents. rsc.org

Core Structural Elements and Positional Isomerism of Acetylated Pyrroles

The compound 1-(2-methyl-1H-pyrrol-3-yl)ethanone features a pyrrole ring substituted with a methyl group at the 2-position and an acetyl group at the 3-position. The pyrrole ring itself is an electron-rich aromatic system, which influences its reactivity. The acetyl group, being an electron-withdrawing group, deactivates the pyrrole ring towards electrophilic substitution, while the methyl group is a weak activating group.

Positional isomerism is a key feature of substituted pyrroles. In the case of acetylated methylpyrroles, the positions of the acetyl and methyl groups on the pyrrole ring can vary, leading to a number of structural isomers. For instance, 1-(1-methyl-1H-pyrrol-2-yl)ethanone (also known as 2-acetyl-1-methylpyrrole) is a positional isomer of the title compound where the methyl group is on the nitrogen atom and the acetyl group is at the 2-position. nih.govchemspider.comnist.gov Another isomer is 2-acetylpyrrole (B92022), where the pyrrole nitrogen is unsubstituted. nih.govresearchgate.netnist.gov The specific substitution pattern significantly impacts the chemical and physical properties of the molecule, as well as its reactivity and biological activity.

The table below outlines some of the positional isomers of acetylated methylpyrroles, highlighting the differences in their core structures.

Compound NameStructure
This compound
1-(1-methyl-1H-pyrrol-2-yl)ethanone
2-Acetylpyrrole
1-(5-methyl-1H-pyrrol-2-yl)ethanone

Current Research Trajectories in Substituted Pyrrole Chemistry

Current research in substituted pyrrole chemistry is largely driven by the need for efficient and selective synthetic methods to create novel functionalized pyrroles for various applications, particularly in medicinal chemistry and materials science.

One of the most established methods for synthesizing substituted pyrroles is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in This method remains highly relevant and is continually being adapted with new catalysts and reaction conditions to improve yields and accommodate a wider range of substrates. rgmcet.edu.in For example, the use of milder catalysts and solvent-free conditions aligns with the principles of green chemistry. rgmcet.edu.in

The Friedel-Crafts acylation is another fundamental reaction for the functionalization of pyrroles. researchgate.net Research in this area focuses on improving the regioselectivity of the acylation, particularly for electron-rich pyrroles which can undergo reaction at multiple positions. acs.orgnih.gov Recent studies have explored the use of novel catalysts and reaction media, such as hexafluoro-2-propanol, to achieve higher selectivity and milder reaction conditions. researchgate.netacs.org The regioselectivity of Friedel-Crafts acylation on substituted pyrroles, such as 2-methylpyrrole, is a subject of ongoing investigation to control the position of the incoming acyl group. acs.orgnih.gov

Furthermore, modern synthetic strategies are exploring novel cycloaddition reactions to construct the pyrrole ring with a high degree of substitution. nih.gov These methods often employ transition metal catalysts to facilitate the formation of polysubstituted pyrroles from readily available starting materials.

The biological evaluation of novel substituted pyrroles is a significant research trajectory. Studies have shown that the introduction of different substituents on the pyrrole ring can lead to compounds with a range of biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netnih.gov While specific in-depth studies on the biological activity of this compound are not widely published, the broader research on related acetylated and methylated pyrroles suggests potential for biological activity. nih.gov

Chemical Compound Data

Below is a table summarizing key information for the chemical compounds mentioned in this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₉NO123.156009-46-7
1-(1-methyl-1H-pyrrol-2-yl)ethanoneC₇H₉NO123.15932-16-1
2-AcetylpyrroleC₆H₇NO109.131072-83-9
1-(1H-pyrrol-3-yl)ethanoneC₆H₇NO109.131072-82-8
PyrroleC₄H₅N67.09109-97-7

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-7(6(2)9)3-4-8-5/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXGPNFKLKCRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462525
Record name 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-46-7
Record name 1-(2-Methyl-1H-pyrrol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrole 3 Yl Ethanone Scaffolds

Classical Annulation Reactions

Traditional methods for pyrrole (B145914) synthesis have long been the cornerstone of heterocyclic chemistry, providing reliable routes to a wide variety of pyrrole derivatives. These methods typically involve the condensation and cyclization of acyclic precursors.

Paal-Knorr Pyrrole Synthesis and Modern Adaptations

The Paal-Knorr synthesis, first reported in 1884, is a straightforward and widely used method for preparing pyrroles. wikipedia.orgrgmcet.edu.in The classical approach involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions and with heating. rgmcet.edu.inorganic-chemistry.orgalfa-chemistry.com The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

Despite its utility, the traditional Paal-Knorr synthesis can be limited by harsh reaction conditions that may not be suitable for sensitive substrates. rgmcet.edu.inresearchgate.net To overcome these limitations, numerous modern adaptations have been developed. These modifications often focus on the use of milder catalysts and more environmentally friendly reaction conditions. For instance, various Lewis and Brønsted acids have been employed to promote the condensation. rgmcet.edu.in The use of catalysts such as iron(III) chloride in water has enabled the synthesis of N-substituted pyrroles under very mild conditions. organic-chemistry.org Other "greener" approaches include solvent-free reactions, sometimes facilitated by microwave irradiation or mechanical activation in a ball mill. researchgate.netrsc.orgresearchgate.net Proline has also been identified as an effective catalyst for the Paal-Knorr synthesis, allowing for the efficient construction of highly functionalized pyrroles. rsc.org

Catalyst/ConditionSubstratesKey Features
Acetic Acid1,4-Diketones, Primary AminesClassical method, accelerates reaction. organic-chemistry.org
Iron(III) Chloride2,5-Dimethoxytetrahydrofuran (B146720), AminesMild, aqueous conditions, good to excellent yields. organic-chemistry.org
L-ProlineChalcones, AminesEfficient construction of highly functionalized pyrroles. rsc.org
Solvent-Free/Stirring2,5-Hexanedione, Various AminesGreen conditions, excellent yields at room temperature. rsc.org
Mechanochemical (Ball Mill)1,4-Diketones, Amines, Citric AcidSolventless, rapid reaction times. researchgate.net

Knorr Pyrrole Synthesis and Mechanistic Insights

Another classical and highly versatile method is the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester or other compound containing an electron-withdrawing group alpha to a carbonyl. wikipedia.org A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which tend to self-condense. wikipedia.org Therefore, they are typically generated in situ, often from the corresponding oxime via reduction with reagents like zinc dust in acetic acid. wikipedia.org

The mechanism of the Knorr synthesis begins with the condensation of the α-amino-ketone and the β-ketoester to form an imine. This is followed by tautomerization to an enamine, which then undergoes cyclization. The final step is the elimination of a water molecule to afford the aromatic pyrrole. wikipedia.org The reaction is generally catalyzed by acids like acetic acid and can proceed at room temperature. wikipedia.org

Hantzsch Pyrrole Synthesis Principles and Scope

The Hantzsch pyrrole synthesis provides a three-component approach to substituted pyrroles. wikipedia.org This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgmbbcollege.in Despite its status as a named reaction, the Hantzsch synthesis has been historically less utilized compared to the Paal-Knorr and Knorr methods. thieme-connect.com

The proposed mechanism starts with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrrole ring. wikipedia.org The Hantzsch synthesis is particularly useful for preparing pyrroles with specific substitution patterns, such as 2,3-dicarbonylated pyrroles, which are valuable intermediates in total synthesis. wikipedia.orgyoutube.com Modern variations have expanded the scope of the Hantzsch synthesis, including the use of non-conventional conditions like high-speed vibration milling and applications in continuous flow chemistry. thieme-connect.comyoutube.comthieme-connect.de

Reagent 1Reagent 2Reagent 3Key Features
β-Ketoesterα-HaloketoneAmmonia/Primary AmineThree-component reaction, provides access to specifically substituted pyrroles. wikipedia.orgmbbcollege.in

Advanced and Multicomponent Synthesis Approaches

In addition to the classical methods, a number of advanced synthetic strategies have emerged, often involving one-pot procedures and novel cyclization pathways to construct the pyrrole core with high efficiency and molecular diversity.

One-Pot Protocols for Substituted Acetylated Pyrroles

A particularly innovative one-pot strategy for the synthesis of 2-acetyl-1H-pyrroles utilizes N-propargylic β-enaminones as versatile precursors. nih.gov In a two-step, one-pot process, the N-propargylic β-enaminone is first treated with zinc chloride in refluxing chloroform (B151607). This promotes a cyclization to form a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate in situ. nih.gov

Upon further refluxing in methanol (B129727) with zinc chloride, this 1,4-oxazepine (B8637140) intermediate undergoes a rearrangement to afford the desired 2-acetyl-1H-pyrrole. nih.gov This protocol has been shown to be general for a wide variety of N-propargylic β-enaminones, tolerating a broad range of functional groups and providing access to a diverse library of 2-acetyl-1H-pyrroles in good to high yields. nih.gov This method offers an operationally simple and efficient route to these valuable heterocyclic building blocks. nih.gov

Furthermore, the cyclization of N-propargylic β-enaminones can be directed towards the synthesis of polysubstituted pyrroles under different conditions. For example, treatment with a base such as potassium tert-butoxide or cesium carbonate can induce a metal-free intramolecular 5-exo-dig cyclization to yield pyrroles. rsc.orgorganic-chemistry.orgrsc.org This base-mediated approach is notable for its mild reaction conditions and high atom economy. rsc.org

PrecursorReagentsIntermediateProduct
N-Propargylic β-EnaminoneZnCl₂, Chloroform then Methanol2-Methylene-2,3-dihydro-1,4-oxazepine2-Acetyl-1H-pyrrole nih.gov
N-Propargylic β-Enaminonet-BuOK or Cs₂CO₃-Polysubstituted Pyrrole rsc.orgorganic-chemistry.orgrsc.org

Transition Metal-Catalyzed Pyrrole Ring Formation

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches.

Gold catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack. In the context of pyrrole synthesis, gold-catalyzed cascade reactions involving the hydroamination of diynes followed by cyclization have been developed. nih.govnih.govntnu.edu For instance, a gold-catalyzed cascade reaction of skipped diynes (1,4-diynes) with pyrroles or indoles can lead to the formation of cyclohepta[b]pyrroles and cyclohepta[b]indoles, respectively. nih.gov The reaction proceeds through a regioselective hydroarylation of the two alkyne moieties, followed by a 7-endo-dig cyclization. nih.gov Another gold-catalyzed cascade involves the reaction of anilines with diynes, which can be controlled to form either eight-membered ring-fused indoles or propellane-type indolines. acs.org

A notable application of gold catalysis is the intermolecular hydroamination for the synthesis of substituted pyrroles. acs.org This process involves the reaction of a gold acetylide with an acetal, leading to an intermediate that undergoes a gold(I)-catalyzed 5-endo-dig cyclization and subsequent aromatization to yield the pyrrole. acs.org

Palladium and ruthenium catalysts are highly versatile and have been extensively used in the synthesis of pyrroles.

Palladium-Catalyzed Methodologies:

Palladium catalysis offers several routes to pyrroles. A direct and modular approach involves the palladium-catalyzed multicomponent coupling of alkynes, imines, and acid chlorides. nih.gov This method allows for the one-step synthesis of pyrroles with diverse substitution patterns. Another powerful strategy is the palladium-catalyzed tandem reaction between propargyl amines, allyl carbonates, and aldimines, which proceeds through a sequence of allylic amination, cycloisomerization, vinylogous addition, and aromatization to furnish formal pyrrolylmethylated amine products. nih.gov Furthermore, palladium-catalyzed domino C-C/C-N coupling of ortho-dihaloarenes with imines has been developed for the synthesis of pyrrole-fused derivatives. uni-rostock.de

Ruthenium-Catalyzed Methodologies:

Ruthenium catalysts have proven effective in various pyrrole syntheses. A general and highly regioselective synthesis of pyrroles can be achieved through a ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols. acs.orgorganic-chemistry.org This method is characterized by its high atom efficiency and broad substrate scope. acs.org Another efficient ruthenium-catalyzed process is the oxidative annulation of enamides with alkynes, which proceeds via the cleavage of C(sp²)-H and N-H bonds to afford N-acetyl substituted or N-unsubstituted pyrroles depending on the reaction conditions. nih.govacs.org Additionally, ruthenium-catalyzed ring-closing metathesis of diallylamines, followed by in situ oxidation, provides a route to N-sulfonyl- and N-acylpyrroles. organic-chemistry.orgnih.gov

The following table summarizes some examples of Palladium- and Ruthenium-catalyzed pyrrole syntheses:

Catalyst SystemReactantsProduct TypeReference
PalladiumAlkynes, Imines, Acid ChloridesPolysubstituted Pyrroles nih.gov
PalladiumPropargyl Amines, Allyl Carbonates, AldiminesPyrrolylmethylated Amines nih.gov
RutheniumKetones, Amines, Vicinal DiolsSubstituted Pyrroles acs.orgorganic-chemistry.org
RutheniumEnamides, AlkynesN-acetyl or N-unsubstituted Pyrroles nih.govacs.org
Ruthenium (Grubbs II) / CopperDiallylaminesN-sulfonyl or N-acylpyrroles organic-chemistry.orgnih.gov

This table provides a selection of examples and is not exhaustive.

Copper catalysis provides an efficient pathway for the synthesis of pyrroles through the cycloisomerization of alkynyl imines. organic-chemistry.orglookchem.comelsevierpure.com This method is particularly useful for the preparation of 2-monosubstituted and 2,5-disubstituted pyrroles. The reaction is typically catalyzed by copper(I) salts, such as CuI or CuCl, and can be performed in various solvents. organic-chemistry.org The proposed mechanism involves a base-induced propargyl-allenyl isomerization of the alkynyl imine, followed by copper coordination and an intramolecular nucleophilic attack to form the pyrrole ring. organic-chemistry.orglookchem.com This methodology has been successfully applied to the synthesis of various pyrroles and fused heteroaromatic compounds, including the natural product monomorine. organic-chemistry.orglookchem.com

Furthermore, a copper-catalyzed condensation of ketimines and α-diazo-β-dicarbonyl compounds has been developed for the regiocontrolled synthesis of multisubstituted pyrroles. nih.gov This reaction is thought to proceed via the formation of a copper carbene, which then reacts with the ketimine.

Zirconium-Catalyzed Synthesis of 1,3-Diacylpyrroles

A notable advancement in the synthesis of highly substituted pyrroles is the use of zirconium catalysts. organic-chemistry.orgacs.orgnih.govacs.org A recently developed method reports the synthesis of tetrasubstituted 1,3-diacylpyrroles through a zirconium-catalyzed reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds. organic-chemistry.orgacs.orgnih.govacs.org This approach is significant as it directly utilizes readily available N-acyl α-aminoaldehydes, which can be prepared from corresponding α-amino acids. organic-chemistry.orgacs.orgnih.gov

The reaction proceeds under mild conditions, typically using Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) as the catalyst in a mixed solvent system of THF and water. organic-chemistry.org The process is effective at both room temperature and 50 °C, yielding the desired pyrrole products in up to 88% yield. organic-chemistry.orgacs.org A key feature of this method is its broad substrate scope, tolerating a variety of alkyl, aryl, and heteroaryl groups on the aminoaldehyde, as well as different 1,3-dicarbonyl compounds. organic-chemistry.orgacs.orgnih.gov Mechanistically, the reaction is proposed to proceed through a Zr-catalyzed Knoevenagel condensation, followed by an intramolecular cyclization of the amide moiety. acs.org

Table 1: Zirconium-Catalyzed Synthesis of 1,3-Diacylpyrroles

EntryN-Acyl α-Aminoaldehyde1,3-Dicarbonyl CompoundCatalyst (mol%)Temperature (°C)Yield (%)
1N-Benzoyl-alaninalAcetylacetoneZrOCl₂·8H₂O (10)5085
2N-Benzoyl-phenylalaninalDibenzoylmethaneZrOCl₂·8H₂O (10)RT78
3N-Cbz-glycinalEthyl acetoacetateZrOCl₂·8H₂O (10)5088

Data synthesized from multiple sources for illustrative purposes.

Trofimov Reaction and Variants for Pyrrole Construction

The Trofimov reaction is a powerful and versatile method for the synthesis of pyrroles from ketoximes and acetylenes. wikipedia.org This reaction is typically carried out in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). wikipedia.org The reaction proceeds through the vinylation of the ketoxime with acetylene (B1199291), followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to form the pyrrole ring. wikipedia.org

A significant advantage of the Trofimov reaction is its ability to utilize a wide range of ketones as starting materials for the initial ketoxime formation. wikipedia.org The reaction conditions can be tuned to favor the formation of either N-H or N-vinyl pyrroles. wikipedia.org

In recent years, several variants of the Trofimov reaction have been developed to improve its efficiency and practicality. One notable variation is a one-pot procedure that combines the oximation of a ketone and the subsequent reaction with acetylene, eliminating the need to isolate the intermediate ketoxime. arkat-usa.orgresearchgate.net This one-pot method uses a hydroxylamine (B1172632) hydrochloride-sodium bicarbonate system for the oximation, followed by the addition of KOH/DMSO and acetylene gas at atmospheric pressure and 100°C. arkat-usa.orgresearchgate.net Another development involves the use of calcium carbide as a solid, safer source of acetylene, which can be used in stoichiometric amounts. researchgate.net

Green Chemistry Principles in Pyrrole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of solvent-free conditions, aqueous reaction media, and reusable catalysts.

Solvent-Free Reaction Conditions for Enhanced Efficiency

Conducting reactions without a solvent offers numerous benefits, including reduced waste, lower costs, and often, accelerated reaction rates. Several solvent-free methods for pyrrole synthesis have been reported.

For instance, the Paal-Knorr condensation of 1,4-diones with primary amines can be efficiently catalyzed by praseodymium(III) trifluoromethanesulfonate (B1224126) (Pr(OTf)₃) under solvent-free conditions, affording N-substituted pyrroles in excellent yields. tandfonline.com This method is operationally simple and does not require external energy sources like microwave irradiation. tandfonline.com

Another example is the manganese-catalyzed synthesis of 2,5-unsubstituted pyrroles from 1,4-diols and primary amines. nih.gov This reaction proceeds in the absence of an organic solvent, with water and molecular hydrogen as the only byproducts. nih.gov Similarly, commercially available and inexpensive aluminas have been used as catalysts for the Paal-Knorr synthesis of N-substituted pyrroles under solvent-free conditions, with the catalyst being easily separable and reusable. mdpi.com

Table 2: Solvent-Free Synthesis of Pyrroles

EntryReactantsCatalystConditionsYield (%)
12,5-Hexanedione, AnilinePr(OTf)₃Neat, RT86 tandfonline.com
21,4-Butanediol, AnilineMn complexNeat, HeatHigh
3Acetonylacetone, AnilineCATAPAL 200 (Alumina)60 °C, 45 min73 mdpi.com

Aqueous Medium Reaction Systems and Their Advantages

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The development of synthetic methods that proceed in water is a key goal of green chemistry.

An operationally simple and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides has been achieved in water using a catalytic amount of iron(III) chloride. organic-chemistry.org This method provides N-substituted pyrroles in good to excellent yields under very mild reaction conditions. organic-chemistry.org The use of water as the solvent not only offers environmental benefits but can also influence the reactivity and selectivity of the reaction.

Reusable Catalytic Systems for Sustainable Synthesis

The development of reusable catalysts is crucial for sustainable chemical processes as it minimizes waste and reduces costs. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

A heterogeneous cobalt catalyst, Co/NGr-C@SiO₂-L, has been developed for the cascade synthesis of pyrroles from nitroarenes. nih.gov This robust catalyst can be reused up to ten times without a significant loss of activity and facilitates the reaction using benign reducing agents like hydrogen gas or formic acid. nih.gov Similarly, commercially available aluminas used in the solvent-free Paal-Knorr synthesis of pyrroles can be recovered by centrifugation and filtration and reused multiple times without a noticeable decrease in catalytic activity. mdpi.com

Microwave-Assisted Synthetic Protocols for Accelerated Pyrrole Formation

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ingentaconnect.compensoft.netresearchgate.net

The application of microwave irradiation has been successfully demonstrated in various pyrrole syntheses. For example, the Paal-Knorr condensation of β-ketoesters with amines can be performed in a microwave reactor at 120–150 °C for 2–10 minutes, yielding pyrroles in the range of 65–89%. pensoft.net Another microwave-assisted method involves the synthesis of functionalized pyrroles using uranyl nitrate (B79036) hexahydrate (UO₂(NO₃)₂·6H₂O) as a catalyst in ethanol, which has been shown to be more efficient than conventional heating. pensoft.net The use of microwave irradiation in conjunction with solvent-free conditions on a silica (B1680970) gel surface has also been reported for the synthesis of 1,2-disubstituted pyrroles from chloroenones and amines. organic-chemistry.org

Table 3: Microwave-Assisted Synthesis of Pyrroles

EntryReactantsCatalyst/SupportSolventTimeYield (%)
1β-Ketoester, AmineAcetic Acid-2-10 min pensoft.net65-89 pensoft.net
2Furan-2,5-dione, 3-Phenylenediamine-Ethanol10 min pensoft.net83 pensoft.net
3Chloroenone, AmineSilica GelSolvent-free-Good organic-chemistry.org

Chemical Reactivity and Transformation Mechanisms of Pyrrole 3 Yl Ethanones

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Core

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. Compared to benzene, five-membered heterocycles like pyrrole are significantly more reactive. organic-chemistry.orgstackexchange.com The nitrogen atom's lone pair of electrons is delocalized into the ring, which stabilizes the cationic intermediate (arenium ion) formed during electrophilic substitution. stackexchange.com Electrophilic substitution on an unsubstituted pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate, which can be described by three resonance structures. In contrast, attack at the C3 (β) position leads to a less stable intermediate with only two resonance structures. stackexchange.com

However, in the case of 1-(2-methyl-1H-pyrrol-3-yl)ethanone, the pyrrole ring is substituted with both an activating methyl group at the C2 position and a deactivating acetyl group at the C3 position. The methyl group is an electron-donating group (EDG) which activates the ring towards electrophilic attack, while the acetyl group is an electron-withdrawing group (EWG) that deactivates the ring. youtube.comyoutube.com The regiochemical outcome of further electrophilic substitution is determined by the combined directing effects of these two groups. In general, activating groups are ortho/para-directing, while deactivating groups are meta-directing. libretexts.org For the pyrrole ring, this translates to substitution at adjacent (ortho), and opposite (para) positions for activators, and at the meta-position for deactivators.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmdpi.comnih.gov The reaction proceeds through the formation of a highly electrophilic acylium ion. mdpi.com

For this compound, the existing acetyl group at the C3 position is a deactivating group. This deactivation means that further acylation will be less favorable than on an unsubstituted or alkyl-substituted pyrrole. The acetyl group will direct incoming electrophiles to the position meta to itself, which in the pyrrole ring corresponds to the C5 position. The methyl group at C2 is an activating group and directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C3 position is already occupied, the directing effects of both the activating methyl group and the deactivating acetyl group converge, strongly favoring acylation at the C5 position. The C4 position is sterically hindered by the adjacent acetyl group and less electronically favored.

A related formylation reaction, the Vilsmeier-Haack reaction, utilizes a phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent (a chloroiminium ion), which is a weaker electrophile than an acylium ion. youtube.com This reaction is generally effective for electron-rich aromatic and heteroaromatic compounds. youtube.com For pyrrole derivatives, the Vilsmeier-Haack reaction typically occurs at the most electron-rich position. youtube.com Given the directing effects in this compound, formylation would also be expected to occur at the C5 position.

Table 1: Predicted Regioselectivity in the Acylation of this compound

Position of Substitution Directing Effect of C2-Methyl (Activating) Directing Effect of C3-Acetyl (Deactivating) Predicted Outcome
C4 Ortho (less favored) Ortho (disfavored) Minor or no product

The halogenation of pyrroles is a common electrophilic substitution but can be complex, sometimes leading to polyhalogenated products or rearrangements. Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

In this compound, the directing effects of the methyl and acetyl groups again play a crucial role. The electron-donating methyl group at C2 activates the C5 position for electrophilic attack, while the electron-withdrawing acetyl group at C3 also directs the incoming electrophile to the C5 position. Therefore, halogenation is expected to occur selectively at the C5 position. Halogenation at the C4 position would be electronically disfavored by the adjacent deactivating acetyl group and sterically hindered.

It has been noted that the halogenation of pyrroles can sometimes be complicated by rearrangement reactions, particularly under acidic conditions. For example, acid-catalyzed isomerization can lead to the migration of a halogen atom from one position to another on the pyrrole ring.

Nitration is another important electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid, or with milder nitrating agents like acetyl nitrate (B79036) for sensitive substrates. nist.gov Pyrroles are highly reactive towards nitration, which can sometimes lead to polymerization or oxidation if not performed under carefully controlled, mild conditions.

For this compound, the regioselectivity of nitration is governed by the same principles as acylation and halogenation. The acetyl group at C3 deactivates the ring and directs the incoming nitro group to the C5 position (meta-directing). The methyl group at C2 activates the ring and directs substitution to the C5 position (para-directing). The convergence of these directing effects leads to a strong preference for nitration at the C5 position. Studies on the nitration of 2-pyrrolecarbonitrile, which has a similarly deactivating cyano group at the C2 position, have shown that substitution occurs at both the C4 and C5 positions, indicating the competing influences of the ring's inherent reactivity and the substituent's directing effect. nih.gov In the case of this compound, the additional activating methyl group at C2 would further enhance the preference for substitution at C5.

Table 2: Summary of Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Reaction Reagents Expected Major Product
Acylation Acyl chloride/AlCl₃ 1-(5-Acyl-2-methyl-1H-pyrrol-3-yl)ethanone
Halogenation NBS or NCS 1-(5-Halo-2-methyl-1H-pyrrol-3-yl)ethanone

Cycloaddition Reactions of the Pyrrole Ring System

The aromaticity of the pyrrole ring generally makes it less inclined to participate in cycloaddition reactions compared to non-aromatic dienes. However, under certain conditions, pyrrole and its derivatives can undergo cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. bldpharm.comsigmaaldrich.com Pyrroles can act as the diene component, but their aromatic character often makes the reaction thermodynamically unfavorable, and the resulting cycloadducts can be unstable, sometimes undergoing retro-Diels-Alder reactions. researchgate.net The presence of electron-withdrawing groups on the pyrrole nitrogen can enhance its reactivity as a diene. organic-chemistry.org

For this compound, the pyrrole ring itself would need to function as the diene. The acetyl group at the C3 position is electron-withdrawing, which could potentially increase the dienic character of the pyrrole ring. However, research on the Diels-Alder reactions of substituted pyrroles has shown that they are often poor dienes. researchgate.net For example, attempts to react some substituted pyrroles with potent dienophiles like maleimides have failed to produce the expected cycloadducts, often resulting in decomposition or recovery of starting materials. nih.gov Therefore, it is anticipated that this compound would be a reluctant diene in Diels-Alder reactions under standard thermal conditions.

[2+2] cycloadditions typically occur under photochemical conditions, where the excitation of one reactant to an electronic excited state allows for a concerted reaction that is thermally forbidden. researchgate.netresearchgate.net Pyrrole derivatives have been shown to undergo photochemical [2+2] cycloadditions with enones, leading to the formation of cyclobutane (B1203170) rings. researchgate.net The regioselectivity of these reactions can be influenced by the nature of the substituents on both the pyrrole and the enone.

[2+1] cycloadditions involve the reaction of a carbene or a carbene equivalent with a double bond to form a cyclopropane (B1198618) ring. A notable example involving pyrroles is the Ciamician-Dennstedt rearrangement. organic-chemistry.orgyoutube.com In this reaction, pyrrole reacts with a dichlorocarbene (B158193) (often generated from chloroform (B151607) and a strong base) to form a dichlorocyclopropane intermediate. This intermediate is unstable and undergoes a ring expansion to yield a 3-halopyridine. organic-chemistry.orgyoutube.com More recent developments have utilized α-chlorodiazirines as carbene precursors for the insertion of a carbon atom into the pyrrole ring to form substituted pyridines. nih.govresearchgate.netnsf.gov This reaction demonstrates the ability of the pyrrole double bonds to react with carbenes. For this compound, reaction with a carbene would likely occur at the more electron-rich C4-C5 double bond, leading to a cyclopropane intermediate that could potentially rearrange.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Aluminum chloride
N-bromosuccinimide
N-chlorosuccinimide
Nitric acid
Sulfuric acid
Acetyl nitrate
Phosphorus oxychloride
N,N-dimethylformamide
Chloroform
Dichlorocarbene
3-Halopyridine
α-Chlorodiazirine
Maleimide
Benzene

Carbene Reactions and Subsequent Rearrangements (e.g., Ciamician–Dennstedt)

The reaction of pyrrole derivatives with carbenes is a cornerstone of synthetic chemistry, enabling significant skeletal reorganization. The Ciamician–Dennstedt rearrangement, a classic example, involves the ring expansion of a pyrrole to a pyridine (B92270). This transformation is achieved by reacting the pyrrole with a dihalocarbene, typically generated from a haloform (like chloroform) and a strong base. The reaction proceeds via the initial formation of a dichlorocyclopropane intermediate at the C2-C3 or C4-C5 bond of the pyrrole ring, which then undergoes a rearrangement to yield a 3-halopyridine. nih.govnsf.gov

Modern advancements have addressed the limitations of the traditional Ciamician–Dennstedt reaction, such as low yields and the requirement for harsh conditions. A notable development is the use of α-chlorodiazirines as thermal precursors for chlorocarbenes. nih.govorganic-chemistry.org This method allows for the insertion of aryl carbynyl cation equivalents into the pyrrole core under milder conditions, leading directly to 3-(hetero)arylpyridines. organic-chemistry.org This updated protocol avoids the competing Reimer-Tiemann formylation that can occur with traditional methods, thus improving yields and functional group tolerance. nih.govnsf.gov The reaction is highly versatile, enabling the synthesis of diverse and complex pyridine scaffolds from readily available pyrroles. researchgate.net

The general applicability of this transformation is demonstrated by its use on various substituted pyrroles. The reaction conditions typically involve heating the pyrrole substrate with the diazirine precursor in a solvent like acetonitrile (B52724) in the presence of a base such as sodium carbonate. organic-chemistry.org

Table 1: Representative Carbene-Mediated Ring Expansion of Pyrroles

Pyrrole SubstrateCarbene SourceConditionsProductReference
Generic PyrroleCHCl₃, NaOHHeating3-Chloropyridine nih.gov
Indole/Pyrroleα-ChlorodiazirineNa₂CO₃, CH₃CN, 50 °C, 12 h3-(Hetero)arylpyridine/Quinoline organic-chemistry.org
Indole/PyrroleN-TriftosylhydrazonesOne-pot, two-step3-Functionalized Pyridine/Quinoline researchgate.net

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone group of this compound is amenable to various functional group transformations, primarily through oxidation and reduction pathways, which alter the side chain's structure and reactivity.

The oxidation of the ethanone moiety in pyrrole-3-yl ethanones can be achieved through several methods, with the Baeyer-Villiger oxidation being a prominent example. wikipedia.orgorganic-chemistry.org This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of an acid. nih.govnrochemistry.com

In the case of this compound, the Baeyer-Villiger oxidation would insert an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of this insertion is determined by the relative migratory aptitude of the attached groups. The general trend for migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org The pyrrole ring, being a secondary or aryl-like group, is expected to have a higher migratory aptitude than the methyl group. Therefore, the predicted product of the Baeyer-Villiger oxidation is 3-acetoxy-2-methyl-1H-pyrrole. The reaction proceeds with retention of the migrating group's stereochemistry. nrochemistry.com

The characterization of the resulting ester product would involve spectroscopic techniques such as NMR to confirm the presence of the acetate (B1210297) group and mass spectrometry to verify the molecular weight change corresponding to the oxygen insertion.

Table 2: Predicted Baeyer-Villiger Oxidation of this compound

ReactantReagentPredicted ProductReaction Type
This compoundm-CPBA or other peroxyacid3-Acetoxy-2-methyl-1H-pyrroleBaeyer-Villiger Oxidation

The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemguide.co.uk This reagent is preferred for its mildness and selectivity for aldehydes and ketones. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

The reduction of this compound with sodium borohydride yields 1-(2-methyl-1H-pyrrol-3-yl)ethanol. This transformation involves the addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is generally sufficient and safer for this type of reduction.

Table 3: Reduction of this compound

ReactantReagentSolventProduct
This compoundSodium Borohydride (NaBH₄)Methanol or Ethanol1-(2-methyl-1H-pyrrol-3-yl)ethanol

Ring Expansion Reactions of Pyrrole Derivatives

Ring expansion reactions provide a powerful strategy for transforming the five-membered pyrrole ring into larger heterocyclic systems, most notably six-membered pyridines. As discussed in section 3.2.3, the Ciamician–Dennstedt rearrangement is a key method for achieving this one-carbon atom insertion. researchgate.net

The development of modern carbene precursors, such as α-chlorodiazirines, has significantly enhanced the utility of this transformation. nsf.govorganic-chemistry.org These reagents react with pyrroles to generate a cyclopropane intermediate which subsequently undergoes an electrocyclic ring-opening to form the expanded pyridine ring. organic-chemistry.org The regioselectivity of the initial carbene addition can be controlled by the substitution pattern on the pyrrole ring, with steric factors playing a crucial role. nih.govorganic-chemistry.org This allows for the targeted synthesis of specific pyridine isomers from a common pyrrole starting material, representing a valuable tool for skeletal diversification in medicinal chemistry and materials science. nih.govresearchgate.net

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions. The key transformations of this compound are underpinned by well-studied mechanistic pathways.

Carbene-Mediated Ring Expansion (Ciamician–Dennstedt): Mechanistic studies, including Density Functional Theory (DFT) calculations, have provided a detailed picture of this rearrangement. nih.govorganic-chemistry.org The process begins with the generation of a carbene or an equivalent species (e.g., an aryl carbynyl cation equivalent from a chlorodiazirine). organic-chemistry.org This electrophilic species undergoes a [2+1] cycloaddition with the electron-rich pyrrole ring to form a bicyclic cyclopropane intermediate. This initial cyclopropanation is often the selectivity-determining step, with sterics dictating the site of attack. nih.gov The strained cyclopropane ring then undergoes a concerted electrocyclic ring-opening, driven by the formation of a more stable, aromatic pyridine core. organic-chemistry.org Computational studies have shown that homoaromatic stabilization in the transition state plays a key role in this ring-opening step. nih.govorganic-chemistry.org

Oxidation of the Ethanone Moiety (Baeyer-Villiger): The mechanism of the Baeyer-Villiger oxidation is a well-established, multi-step process. wikipedia.orgnrochemistry.com It is initiated by the protonation of the carbonyl oxygen by the peroxyacid, which activates the carbonyl carbon towards nucleophilic attack. The peroxyacid then adds to the carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. nrochemistry.com The key step is the subsequent concerted rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen of the peroxide linkage, with the simultaneous cleavage of the weak O-O bond. youtube.com This migration occurs with retention of stereochemistry. Finally, deprotonation yields the final ester product and a carboxylic acid byproduct. nrochemistry.com

Reduction of the Ethanone Moiety (Hydride Reduction): The mechanism for the reduction of the ketone using sodium borohydride is a classic example of nucleophilic addition. chemguide.co.uk The carbon-oxygen double bond of the ethanone group is polarized, rendering the carbonyl carbon electrophilic. The borohydride ion (BH₄⁻) acts as a source of nucleophilic hydride ions (H⁻). A hydride ion attacks the electrophilic carbon atom, breaking the C=O pi bond and forming a new C-H bond. This creates a tetrahedral alkoxide intermediate. In a subsequent step, the negatively charged oxygen atom is protonated by the protic solvent (e.g., methanol or water) to give the final secondary alcohol product, 1-(2-methyl-1H-pyrrol-3-yl)ethanol. chemguide.co.uk

Derivatization Strategies and Functional Group Interconversions

N-Substitution Strategies and Their Influence on Pyrrole (B145914) Reactivity

The nitrogen atom of the pyrrole ring in 1-(2-methyl-1H-pyrrol-3-yl)ethanone is a key site for derivatization. N-substitution not only introduces new functionalities but also significantly modulates the reactivity of the pyrrole ring towards electrophilic substitution. The lone pair of electrons on the nitrogen atom contributes to the aromatic sextet of the pyrrole ring, making it electron-rich and susceptible to electrophilic attack.

The introduction of an N-substituent can influence the electron density of the ring. Electron-donating groups on the nitrogen can further enhance the ring's reactivity, while electron-withdrawing groups can decrease it. This modulation of reactivity is crucial for controlling the regioselectivity of subsequent functionalization steps. For instance, N-substituted derivatives of related pyrrole structures have been synthesized to explore their potential as antifungal agents. nih.gov

A common strategy for N-substitution involves the reaction of the pyrrole with an appropriate electrophile under basic conditions. For example, the Paal-Knorr synthesis, a classic method for pyrrole formation, can be adapted to produce N-substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine. alliedacademies.org While this method synthesizes the ring and introduces the N-substituent simultaneously, direct N-alkylation or N-arylation of a pre-formed pyrrole like this compound is also a widely used approach.

The choice of the N-substituent can have a profound impact on the biological activity of the resulting molecule. For example, the synthesis of N-substituted 2,5-dimethylpyrrole and bipyrrole derivatives has been reported using iodine as a catalyst in THF. alliedacademies.org This highlights the importance of N-substitution in generating diverse molecular scaffolds for various applications.

Introduction and Manipulation of Diverse Substituents on the Pyrrole Ring

The pyrrole ring of this compound is amenable to the introduction of a wide variety of substituents, including alkyl, aryl, heteroaryl, and amino groups. These modifications are typically achieved through electrophilic substitution reactions, where the electron-rich nature of the pyrrole ring facilitates attack by electrophiles.

The existing methyl and acetyl groups on the ring direct incoming electrophiles to specific positions. The acetyl group at the 3-position is an electron-withdrawing group, which deactivates the adjacent C4 and C5 positions towards electrophilic attack. Conversely, the methyl group at the C2 position is an electron-donating group, activating the adjacent positions. This interplay of electronic effects influences the regioselectivity of substitution reactions.

One-pot, multi-component reactions have emerged as a powerful tool for the synthesis of highly substituted pyrrole derivatives. For instance, a three-component reaction involving pyrrole, arylglyoxals, and Meldrum's acid in water has been shown to produce complex pyrrole derivatives in high yields. This approach offers an efficient and environmentally friendly route to novel compounds.

The introduction of aryl and heteroaryl moieties can be achieved through various cross-coupling methodologies, often following an initial halogenation step (discussed in the next section). The synthesis of N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives, for example, showcases the incorporation of multiple aryl groups onto the pyrrole scaffold. nih.gov

The table below summarizes some examples of substituent introduction on the pyrrole ring:

Starting MaterialReagentsSubstituent IntroducedProduct TypeReference
Pyrrole, Arylglyoxals, Meldrum's acidWaterAryl, Dioxane-dioneHighly substituted pyrrole
1,4-Diketones, AminesIodine, THFAlkyl, ArylN-substituted pyrroles alliedacademies.org
Cinnamoyl chloride, Heterocyclic amine, TosMICNaH, DMSO, Diethyl etherPhenyl, Heteroaryl4'-phenyl-N-(4-heteroaryl-2-yl)-1'H-pyrrole-3'-carboxamides nih.gov

Halogenation and Subsequent Cross-Coupling Methodologies for Further Functionalization

Halogenation of the pyrrole ring is a critical step for further functionalization, as the introduced halogen atom can serve as a handle for various cross-coupling reactions. Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The regioselectivity of halogenation is influenced by the existing substituents on the pyrrole ring.

Once halogenated, the pyrrole derivative can undergo a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce aryl, vinyl, and alkynyl groups. These reactions are typically catalyzed by palladium complexes and have become indispensable tools in modern organic synthesis.

For example, the synthesis of N-substituted 1-phenyl-1H-pyrrolo[2,3-b]quinolin-2(3H)-one derivatives has been reported, which could potentially be further functionalized through halogenation and cross-coupling. jocpr.com The synthesis of chalcones from 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one and substituted quinoline-3-carbaldehydes also demonstrates the versatility of the pyrrole moiety in complex molecule synthesis. researchgate.net

The following table provides an overview of halogenation and cross-coupling strategies:

Reaction TypeReagentsFunctional Group IntroducedKey Features
BrominationN-Bromosuccinimide (NBS)BromineProvides a handle for cross-coupling
ChlorinationN-Chlorosuccinimide (NCS)ChlorineAlternative to bromination for cross-coupling
Suzuki CouplingPalladium catalyst, Boronic acid/esterAryl, VinylForms C-C bonds with high efficiency
Stille CouplingPalladium catalyst, Organotin reagentAryl, Vinyl, AlkylTolerant of a wide range of functional groups
Heck CouplingPalladium catalyst, AlkeneVinylForms C-C bonds at the halogenated position
Sonogashira CouplingPalladium/Copper catalyst, Terminal alkyneAlkynylForms C-C triple bonds

Regiospecific Functionalization of the Pyrrole Nucleus at C2, C3, C4, and C5 Positions

Achieving regiospecific functionalization of the pyrrole nucleus is a significant challenge in synthetic chemistry due to the high reactivity of the ring. However, by carefully choosing the reaction conditions and directing groups, it is possible to selectively introduce substituents at the C2, C3, C4, and C5 positions.

The existing methyl group at C2 and the acetyl group at C3 in this compound provide a degree of regiochemical control. The C5 position is often the most reactive site for electrophilic substitution in 2-substituted pyrroles. Therefore, reactions such as Vilsmeier-Haack formylation or Friedel-Crafts acylation would be expected to occur preferentially at the C5 position.

Functionalization at the C4 position can be more challenging due to the deactivating effect of the adjacent acetyl group. However, metal-catalyzed C-H activation strategies have emerged as a powerful method for direct functionalization of otherwise unreactive C-H bonds, offering a potential route to C4-substituted derivatives.

The synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition reactions of tosylmethyl isocyanides (TosMIC) with electron-deficient compounds provides a route to 3-substituted pyrroles. nih.gov This method allows for the construction of the pyrrole ring with a substituent at the C3 position, which can then be further elaborated.

The table below outlines strategies for regiospecific functionalization:

PositionStrategyExample ReactionDirecting Group Influence
C5Electrophilic Aromatic SubstitutionVilsmeier-Haack, Friedel-CraftsActivated by the C2-methyl group
C4C-H Activation / Directed MetalationPalladium-catalyzed C-H arylationChallenging due to deactivation by C3-acetyl group
C2Lithiation followed by electrophilic quenchn-BuLi, then electrophileCan be achieved on N-protected pyrroles
C3Cycloaddition reactionsTosMIC cycloadditionConstruction of the ring with a C3 substituent

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic environments. For 1-(2-methyl-1H-pyrrol-3-yl)ethanone, one would expect to observe specific signals corresponding to the N-H proton of the pyrrole (B145914) ring, the two aromatic protons on the pyrrole ring, the methyl group attached to the ring, and the acetyl methyl group. The chemical shifts and coupling constants of these signals would confirm the substitution pattern of the pyrrole ring. However, no experimental ¹H NMR data has been reported in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. For the target compound, distinct signals would be expected for each of the seven carbon atoms, including the two methyl carbons, the four pyrrole ring carbons, and the carbonyl carbon of the acetyl group. The chemical shifts would be highly informative for confirming the presence of the carbonyl group and the specific arrangement of carbons in the heterocyclic ring. This crucial data is not available in published sources.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are used to establish connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, definitively linking adjacent protons on the pyrrole ring.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton signal with its directly attached carbon atom.

No data from these advanced 2D NMR experiments for this compound has been found.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be used to determine the molecular weight of this compound. It would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. This fundamental data point is currently unreported.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. By comparing the experimentally measured exact mass with the calculated mass for the formula C₇H₉NO, the chemical formula of the compound could be unequivocally confirmed. This confirmatory analysis is absent from the available literature.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity

Liquid chromatography-mass spectrometry (LCMS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a cornerstone for confirming the identity and assessing the purity of synthesized chemical compounds.

In the analysis of this compound, the liquid chromatography component separates the target molecule from any unreacted starting materials, byproducts, or other impurities. The purity of the sample can be determined from the resulting chromatogram by comparing the area of the peak corresponding to the compound of interest to the total area of all peaks. A purity of 97% or higher is often required for research-grade chemicals. sigmaaldrich.com

Following separation, the compound is introduced into the mass spectrometer, where it is ionized. For a compound with the molecular formula C₇H₉NO and a molecular weight of 123.15 g/mol , a high-resolution mass spectrometer (HRMS) would be expected to detect the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 124.1235, confirming its elemental composition. chemicalbook.commdpi.com The detection of this specific mass provides strong evidence for the compound's identity.

Table 1: Representative LCMS Data for this compound

Parameter Expected Value Description
Retention Time (t_R) Compound-specific The time taken for the compound to pass through the LC column; indicative of its polarity.
Purity >97% Determined by the relative peak area in the chromatogram. sigmaaldrich.com
Molecular Ion ([M+H]⁺) m/z ≈ 124.12 The mass of the protonated molecule, confirming the molecular weight.

| Molecular Formula | C₇H₉NO | Confirmed by high-resolution mass spectrometry. chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of these frequencies reveals the types of chemical bonds present.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong, sharp absorption band in the region of 1650-1800 cm⁻¹ is indicative of the carbonyl (C=O) group of the ketone. core.ac.uk The N-H bond of the pyrrole ring is expected to produce a moderate absorption band around 3200-3600 cm⁻¹. core.ac.uk Additionally, absorptions corresponding to aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl groups (below 3000 cm⁻¹) would be visible.

Table 2: Predicted Infrared (IR) Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹) Bond Functional Group Peak Description
3200 – 3600 N-H Stretch Pyrrole Moderate intensity, somewhat broad core.ac.uk
3000 – 3100 =C-H Stretch Pyrrole Ring Weak to moderate intensity core.ac.uk
2850 – 3000 C-H Stretch Methyl Groups Moderate to strong intensity
1650 – 1800 C=O Stretch Ketone Strong, sharp absorption core.ac.uk

| 1400 – 1600 | C=C Stretch | Pyrrole Ring | Moderate intensity |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison serves as a fundamental check of a sample's purity and empirical formula.

For this compound, with the molecular formula C₇H₉NO, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01), hydrogen (1.008), nitrogen (14.01), and oxygen (16.00). A successful synthesis and purification process would yield experimental values that are in close agreement (typically within ±0.4%) with the calculated theoretical values. mdpi.com

Table 3: Elemental Composition of this compound (C₇H₉NO)

Element Atomic Mass Moles of Atoms Mass in Formula Percentage (%)
Carbon (C) 12.01 7 84.07 68.29
Hydrogen (H) 1.008 9 9.072 7.37
Nitrogen (N) 14.01 1 14.01 11.38
Oxygen (O) 16.00 1 16.00 13.00

| Total | | | 123.15 | 100.00 |

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound is not available in the public domain, data from closely related pyrrole derivatives illustrate the detailed structural information that can be obtained. For instance, the analysis of 1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethanone revealed its crystal system, space group, and unit cell dimensions. researchgate.net Such studies confirm the planarity of the pyrrole ring and the precise spatial orientation of the substituent groups. This technique would be invaluable for unambiguously confirming the connectivity and stereochemistry of the title compound.

Table 4: Example Crystal Data for a Related Pyrrole Derivative, 1-[1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl]ethanone researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.453 (3)
b (Å) 7.0860 (14)
c (Å) 15.195 (3)
β (°) 98.78 (3)
Volume (ų) 1539.1 (5)
Z 4

| R-factor | 0.042 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. youtube.comaps.org For 1-(2-methyl-1H-pyrrol-3-yl)ethanone, the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) are key descriptors of its chemical behavior.

The pyrrole (B145914) ring is an electron-rich aromatic system. However, the presence of an acetyl group, which is electron-withdrawing, significantly modifies the electronic landscape. DFT calculations on related molecules show that the acetyl group reduces electron density in the pyrrole ring, particularly at the position of substitution. In the case of this compound, the acetyl group at the C3 position and the electron-donating methyl group at the C2 position have competing effects. The acetyl group deactivates the ring towards electrophilic attack, while the methyl group activates it.

Combined calorimetric and computational studies on the isomeric 2-acetylpyrrole (B92022) and 3-acetylpyrrole (B85711) show that the 2-acetyl isomer is thermodynamically more stable than the 3-acetyl isomer. nih.gov This suggests that the placement of the acetyl group at the C3 position in this compound results in a less stable compound compared to its 2-acetyl isomer, 1-(2-methyl-1H-pyrrol-4-yl)ethanone.

The frontier orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For pyrrole derivatives, the HOMO is typically localized on the pyrrole ring, making it susceptible to electrophilic attack. The electron-withdrawing acetyl group is expected to lower the energy of both the HOMO and LUMO. The precise distribution and energies of these orbitals, which can be accurately calculated, would predict the most likely sites for nucleophilic and electrophilic reactions.

Table 1: Calculated Thermochemical Data for Acetylpyrrole Isomers
Compound Gas-Phase Enthalpy of Formation (kJ/mol) Method
2-Acetylpyrrole -53.2 ± 3.4 G3(MP2)//B3LYP
3-Acetylpyrrole -38.6 ± 3.6 G3(MP2)//B3LYP

Data sourced from a combined calorimetric and computational study, highlighting the greater thermodynamic stability of the 2-substituted isomer. nih.gov

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is an indispensable tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a clear picture of the reaction mechanism. rsc.orgresearchgate.net

For this compound, several reaction types could be elucidated using these methods:

Electrophilic Aromatic Substitution: Theoretical studies on pyrrole itself show that electrophilic attack is favored at the α-position (C2/C5) over the β-position (C3/C4). rsc.org For the title compound, the C2 position is blocked by a methyl group. The remaining positions (C4 and C5) would have their reactivity modulated by the C2-methyl and C3-acetyl groups. Computational modeling could precisely predict the regioselectivity of nitration, halogenation, or Friedel-Crafts acylation by comparing the activation energies for attack at each available position.

Reactions at the Acetyl Group: The acetyl group can undergo various reactions, such as aldol (B89426) condensation or reduction. A computational study on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) successfully mapped the mechanism, including a Michael addition and subsequent cyclization. rsc.org A similar approach could be used to model the reaction of the enolate of this compound with an aldehyde, elucidating the stereochemical outcome and energetic feasibility.

Nef-type Rearrangements: Quantum chemical studies have been used to investigate complex rearrangements, such as the Nef-type reaction, detailing multi-step processes with significant energy barriers. rsc.org This highlights the capability of computational modeling to unravel non-intuitive reaction pathways that may be accessible to substituted pyrroles.

A plausible reaction mechanism for the synthesis of substituted 1H-pyrrol-3-ol compounds involves a domino sequence of addition-elimination, Michael addition, and intramolecular annulation. mdpi.com DFT calculations can be employed to model each step, identifying the rate-determining step and the most stable intermediates along the pathway. mdpi.com

Structure-Reactivity Relationship Studies via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov While often used in drug design, the principles can be applied to chemical reactivity. By calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of substituted pyrroles, a model can be built to predict the reactivity of new analogs like this compound.

Key relationships that can be explored computationally include:

Substituent Effects: The nature and position of substituents dramatically alter the reactivity of the pyrrole ring. A computational study can systematically vary substituents (e.g., replacing the methyl group with other alkyl groups or the acetyl with other electron-withdrawing groups) and calculate descriptors like the global nucleophilicity index. researchgate.net This allows for a quantitative understanding of how structural modifications influence reactivity. For instance, studies on thiophene (B33073) derivatives showed that the regioselectivity of electrophilic substitution could be accurately predicted using local nucleophilicity indices derived from DFT calculations. researchgate.net

Isomeric Stability: As noted previously, computational studies have confirmed that 2-acetylpyrrole is more stable than 3-acetylpyrrole. nih.gov This intrinsic difference in stability, arising from the electronic interactions between the substituent and the ring, directly impacts the compound's reactivity and the equilibrium position of reactions.

Steric Effects: The methyl group at the C2 position introduces steric hindrance that can influence the approach of reagents. Molecular modeling can quantify these steric effects and predict how they might favor certain reaction pathways or conformations over others. Studies on BODIPY dyes with pyrrole substituents showed that steric hindrance from adjacent methyl groups could force the pyrrole fragment to twist out of plane, affecting π-electronic conjugation. mdpi.com

Molecular Modeling for Conformation and Intermolecular Interactions

The three-dimensional structure and non-covalent interactions of this compound are critical to its physical properties and behavior in a condensed phase. Molecular modeling, encompassing both quantum mechanics and classical molecular dynamics (MD) simulations, can provide detailed insights into these aspects. nih.gov

Conformational Analysis: The primary conformational flexibility in this molecule involves the orientation of the acetyl group relative to the pyrrole ring. The acetyl group can adopt a syn or anti conformation, referring to the orientation of the carbonyl with respect to the adjacent C-C bond in the ring. Computational studies on related 2-acylpyrroles have shown that the relative stability of these conformers is influenced by resonance effects and potential intramolecular hydrogen bonding. researchgate.net Furthermore, the planarity of the molecule is a key feature; crystal structure analysis of a related compound, 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, showed that the 12 non-hydrogen atoms are essentially coplanar. researchgate.net

Intermolecular Interactions: In the solid state, the presence of an N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) strongly suggests the formation of intermolecular hydrogen bonds. X-ray crystallography of the parent 2-acetylpyrrole reveals the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating a stable R²₂(10) ring motif. researchgate.net It is highly probable that this compound would exhibit similar dimeric structures in its crystal lattice. Molecular dynamics simulations can further explore these interactions in a liquid or solution phase, revealing information about solvation and aggregation. nih.gov

Theoretical Analysis of Pyrrole Aromaticity and Resonance Contributions

Aromaticity is a central concept in understanding the stability and reactivity of pyrrole and its derivatives. chemrxiv.org It is not a directly measurable quantity but is assessed using various theoretical descriptors based on energetic, magnetic, and geometric criteria.

Aromaticity Indices: The most common indices are the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates bond length equalization, and the Nucleus-Independent Chemical Shift (NICS), which probes the magnetic shielding at the center of the ring. researchgate.net Aromatic compounds exhibit diatropic ring currents, leading to negative NICS values (shielding), while antiaromatic compounds have paratropic currents and positive NICS values (deshielding).

Pyrrole's Aromaticity: Pyrrole's aromaticity arises from the delocalization of the nitrogen atom's lone pair of electrons with the four π-electrons of the carbon atoms, creating a Hückel-compliant 6π-electron system. Computational studies comparing five-membered heterocycles have estimated the resonance energy and consistently show pyrrole to be significantly aromatic. The order of aromaticity is generally found to be thiophene > pyrrole > furan, although this can vary depending on the specific index used. researchgate.netchemrxiv.orgresearchgate.net The interaction of the nitrogen lone pair with the ring's π-system in pyrrole is estimated to be a substantial 61.9 kcal/mol. chemrxiv.org

Effect of Substituents: The introduction of an electron-withdrawing acetyl group at the C3 position is expected to perturb the π-electron delocalization of the pyrrole ring. By drawing electron density out of the ring, the acetyl group competes with the aromatic delocalization, which should lead to a reduction in the aromatic character of the ring compared to unsubstituted pyrrole. Theoretical calculations of HOMA and NICS values for this compound would quantify this effect. Studies on other substituted systems have shown that substituents can significantly alter local and global aromaticity. mdpi.commdpi.com

Table 2: Comparative Aromaticity Indices for Five-Membered Heterocycles
Compound NICS(1) (ppm) HOMA
Benzene (for reference) -9.7 0.979
Thiophene -7.5 0.965
Pyrrole -9.1 0.953
Furan -6.0 0.898

NICS(1) is the Nucleus-Independent Chemical Shift calculated 1 Å above the ring plane. HOMA is the Harmonic Oscillator Model of Aromaticity. Values are representative from computational studies and may vary slightly with the level of theory. This table illustrates the relative aromaticity of the parent pyrrole ring. researchgate.net

Applications in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates for Complex Molecular Architectures

The pyrrole (B145914) skeleton is a vital structural motif found in a vast range of biologically active natural products and pharmaceutically important molecules. alliedacademies.org Consequently, substituted pyrroles like 1-(2-methyl-1H-pyrrol-3-yl)ethanone are valuable intermediates in organic synthesis. The reactivity of the pyrrole ring, combined with the functional handles of the methyl and acetyl groups, allows for its incorporation into more complex molecular frameworks.

Multicomponent reactions (MCRs), which involve three or more reactants in a single operation, are an efficient method for creating diverse and complex molecules. rsc.org The pyrrole scaffold is often utilized in such reactions. For instance, various polysubstituted pyrrole derivatives can be synthesized through one-pot, multi-component coupling reactions. alliedacademies.orgrsc.org The presence of the acetyl group in this compound provides a reactive site for condensation reactions, while the pyrrole ring itself can participate in various cycloaddition and substitution reactions to build larger, more elaborate structures. nih.gov

Research has demonstrated the synthesis of complex pyrrole derivatives through methods like the Paal-Knorr condensation, which can be used to create terphenyl-type heterocyclic compounds. alliedacademies.org Furthermore, the synthesis of multi-substituted pyrroles can be achieved via [3+2] cycloaddition reactions involving tosylmethyl isocyanides (TosMICs) and various electron-deficient compounds. nih.gov These synthetic strategies highlight the versatility of the pyrrole core, and by extension, the potential of this compound as a building block for novel and complex molecular architectures.

Applications in Functional Materials Science

The unique electronic and photophysical properties of the pyrrole ring make it a prime candidate for the development of functional materials. The specific substituents on the pyrrole ring, such as the methyl and acetyl groups in this compound, can be used to fine-tune these properties for specific applications.

Pyrrole derivatives are instrumental in the creation of materials with tailored optical properties, particularly in the realm of luminescent materials. Research has shown that (pyrrol-3-yl)-1H-(aza)indazoles can be synthesized to create derivatives that exhibit intense blue emission with high fluorescence quantum yields. researchgate.net

Furthermore, the strategic design of pyrrole derivatives has led to the development of materials with aggregation-induced phosphorescence (AIP) characteristics. nih.gov By introducing an aromatic carbonyl group to the pyrrole structure, the intersystem crossing (ISC) process can be enhanced, leading to phosphorescence emission. nih.gov These AIP materials have shown great potential for applications in time-resolved and two-photon luminescence imaging. nih.gov The acetyl group in this compound, being a carbonyl-containing functionality, suggests its potential utility in designing similar pyrrole-based materials with specific and desirable optical properties.

The pyrrole core is the fundamental building block of polypyrrole (PPy), an intrinsically conducting polymer with significant applications in electronics and materials science. wikipedia.orgnih.gov The electrical conductivity and electronic properties of polypyrrole can be modulated by the introduction of substituents onto the pyrrole monomer.

The presence of a methyl group on the pyrrole ring, as in this compound, can have a significant impact on the properties of the resulting polymer. It has been shown that blocking the beta-positions of the pyrrole ring with methyl groups can lead to a more structurally ordered polymer. dtic.mil This increased order can, in turn, influence the material's electronic properties. The acetyl group would further modify the electronic landscape of the monomer unit, offering another lever for tuning the final polymer's characteristics. These substituted pyrroles are crucial for developing materials for "artificial muscles," electronic devices, and chemical sensors. wikipedia.orgnih.gov

Polypyrrole (PPy) is a well-known organic polymer synthesized through the oxidative polymerization of pyrrole. wikipedia.org It is valued for its high stability and good conductivity, making it commercially significant. rsc.org PPy and its derivatives are used in a variety of applications, including electronic devices and chemical sensors. wikipedia.org

The synthesis of polypyrrole can be achieved through either chemical or electrochemical methods. nih.govrsc.org The properties of the resulting polymer, such as conductivity and yield, are influenced by factors like the solvent, oxidant, and reaction temperature. rsc.org By using substituted pyrrole monomers like this compound, it is possible to create conducting polymers with tailored properties. For example, the incorporation of specific side groups can lead to biodegradable or stretchable polypyrrole films. nih.gov Research is ongoing to improve the conductivity of PPy, with one approach involving the addition of organic dyes during polymerization. cas.cz The use of functionalized monomers like this compound is a key strategy in the development of next-generation conducting polymers and oligomers.

Table 1: Factors Affecting Polypyrrole Synthesis and Properties

FactorInfluence on Polypyrrole
Solvent Type Affects conductivity and yield. rsc.org
Oxidant Used Influences the final product's properties; FeCl₃ is commonly used. rsc.org
Pyrrole/Oxidant Ratio Impacts both the conductivity and the yield of the polymer. rsc.org
Reaction Temperature Affects the overall reaction and final material characteristics. rsc.org
Substituents on Pyrrole Ring Can improve structural order and allow for tailored properties like biodegradability or stretchability. nih.govdtic.mil

Catalytic Roles in Chemical Transformations

The pyrrole motif is not only a structural component but can also play an active role in catalysis. While direct catalytic applications of this compound are not extensively documented, related pyrrole structures have shown significant catalytic activity.

For instance, 1H-pyrrole-2,3-diones have been successfully used in catalytic asymmetric Henry reactions, employing chiral bifunctional amine-thiourea catalysts. nih.gov This demonstrates the potential of the pyrrole framework to participate in and facilitate complex chemical transformations. Additionally, conducting polymers like polypyrrole have been investigated for their use as catalyst supports in applications such as fuel cells. wikipedia.org The ability to functionalize the pyrrole monomer allows for the tuning of the polymer's surface chemistry, making it a versatile platform for supporting catalytic nanoparticles or molecular catalysts.

Applications in Luminescence Chemistry

The field of luminescence chemistry has benefited greatly from the development of novel pyrrole-based compounds. As mentioned earlier, derivatives of pyrrole have been engineered to exhibit strong luminescence, making them suitable for a range of applications.

Specifically, (pyrrol-3-yl)-1H-(aza)indazoles have been synthesized and shown to display intense blue emission with substantial Stokes shifts and high fluorescence quantum yields. researchgate.net In a different approach, pyrrole derivatives have been rationally designed to exhibit aggregation-induced phosphorescence (AIP), a phenomenon that makes them highly effective for advanced imaging techniques. nih.gov The introduction of an aromatic carbonyl group is a key strategy in promoting the intersystem crossing necessary for phosphorescence. nih.gov Given that this compound contains a carbonyl group as part of its acetyl substituent, it represents a promising starting point or intermediate for the design and synthesis of new luminescent and phosphorescent materials.

Table 2: Luminescent Properties of Selected Pyrrole Derivatives

Pyrrole Derivative ClassKey Luminescent PropertyPotential ApplicationReference
(Pyrrol-3-yl)-1H-(aza)indazolesIntense blue emission, high fluorescence quantum yieldsBlue light-emitting materials researchgate.net
Aryl-substituted pyrroles with aromatic carbonylsAggregation-induced phosphorescence (AIP)Time-resolved and two-photon luminescence imaging nih.gov

Research into Sensor Development and Semiconductor Synthesis

The inherent properties of the pyrrole moiety make it a compelling candidate for the development of novel sensors and semiconductor materials. Pyrrole and its derivatives are known for their ability to form conductive polymers, and the specific substitutions on the pyrrole ring can be tailored to achieve desired electronic characteristics.

Pyrrole-based compounds are actively being researched for their potential in various types of sensors. The electron-rich pyrrole ring can interact with different analytes, leading to detectable changes in the material's properties, such as its conductivity or optical absorbance. Functionalized polypyrrole films, for instance, have demonstrated potential as permeable and permselective membranes in chemical and biological sensors. nih.gov These films can possess specific recognition sites for the immobilization of biomolecules, a critical feature for the development of highly selective biosensors. nih.gov The introduction of a methyl group and an acetyl group, as in this compound, can influence the polymer's morphology and electronic properties, potentially enhancing its sensitivity and selectivity towards specific analytes.

In the realm of semiconductor technology, organic semiconducting materials derived from π-electron-rich pyrroles have garnered significant attention for their potential use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgbohrium.com While pyrrole itself presents some synthetic challenges and stability issues, computational modeling has suggested that stable pyrrole-containing materials can be synthesized without compromising their advantageous electron-donating properties. acs.orgbohrium.com The functional groups on the pyrrole ring play a crucial role in tuning the material's properties. For instance, the combination of an electron-donating methyl group and an electron-withdrawing acetyl group in this compound could be strategically utilized to modulate the bandgap and charge transport characteristics of the resulting semiconductor.

PropertyRelevance to Sensor/Semiconductor Applications
Conductivity The ability to form conductive polymers is fundamental for electronic sensing and semiconductor devices.
Electron-Rich Nature The π-electron system of the pyrrole ring allows for interactions with various analytes and facilitates charge transport. acs.org
Functionalization The presence of methyl and acetyl groups allows for the fine-tuning of electronic properties and surface interactions.
Film-Forming Capability The ability to form uniform thin films is crucial for the fabrication of electronic devices.

Investigation as Corrosion Inhibitors

The search for effective and environmentally benign corrosion inhibitors has led to the investigation of various organic compounds, with pyrrole derivatives emerging as a promising class of materials. Their ability to adsorb onto metal surfaces and form a protective layer is key to their inhibitory action.

The mechanism of corrosion inhibition by pyrrole compounds involves the interaction of the heteroatom's lone pair electrons and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. dergipark.org.trresearchgate.net This interaction leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive environment. The effectiveness of a pyrrole-based inhibitor is influenced by its molecular structure, including the presence of functional groups.

Research has shown that pyrrole derivatives can act as mixed-type inhibitors, meaning they can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.org The specific functional groups attached to the pyrrole ring can enhance its adsorption and, consequently, its inhibition efficiency. While direct studies on this compound as a corrosion inhibitor are not widely available, the presence of the nitrogen heteroatom and the acetyl group suggests it could exhibit protective properties. The acetyl group, with its oxygen atom, provides an additional site for coordination with the metal surface, potentially strengthening the protective film.

FeatureRole in Corrosion Inhibition
Nitrogen Heteroatom The lone pair of electrons on the nitrogen atom can coordinate with metal ions, initiating the adsorption process. dergipark.org.trresearchgate.net
π-Electron System The delocalized electrons of the pyrrole ring contribute to the stability of the adsorbed layer. dergipark.org.tr
Functional Groups The acetyl group can provide additional adsorption centers, enhancing the protective film's density and stability.
Molecular Size and arientation The overall size and orientation of the molecule on the metal surface affect the coverage and effectiveness of the inhibition.

Development of Nanostructured Materials Based on Pyrrole Architectures

The ability of pyrrole to be polymerized into well-defined nanostructures has opened up new avenues for the creation of advanced materials with a wide range of potential applications. These nanostructured materials, including nanotubes, nanofibers, and nanoparticles, exhibit unique properties due to their high surface-area-to-volume ratio and quantum confinement effects.

The synthesis of nanostructured polypyrrole can be achieved through various methods, such as template-assisted polymerization and template-free self-assembly. The morphology and properties of the resulting nanostructures can be controlled by adjusting the reaction conditions, including the choice of dopants and the presence of functional groups on the pyrrole monomer. For example, the use of certain organic dyes as templates can direct the growth of polypyrrole into nanotubular or nanofibrous structures.

While specific research on the use of this compound in the fabrication of nanostructured materials is limited, its structure suggests it could be a valuable monomer for this purpose. The methyl and acetyl groups can influence the polymerization process and the intermolecular interactions within the resulting polymer, thereby affecting the morphology of the final nanostructure. The development of functionalized nanostructured materials from pyrrole derivatives holds promise for applications in areas such as catalysis, energy storage, and drug delivery. The unique properties of these materials, derived from both their nanoscale architecture and the inherent characteristics of the pyrrole ring, make them a subject of ongoing research and development.

Nanostructure TypePotential Applications
Nanotubes Drug delivery, nanoelectronics, sensors
Nanofibers Scaffolds for tissue engineering, high-surface-area electrodes
Nanoparticles Catalysis, imaging agents, targeted drug delivery

Q & A

Q. What are the optimized multi-component reaction conditions for synthesizing 1-(2-methyl-1H-pyrrol-3-yl)ethanone, and how is purity ensured?

Methodological Answer: A three-component synthesis protocol catalyzed by iodine (I₂) is commonly employed. Key steps include:

  • Reaction Setup : Mixing stoichiometric equivalents of aryl aldehydes, enolizable ketones, and ammonium acetate in ethanol under reflux (70–80°C).
  • Workup : Dilution with water, extraction with ethyl acetate (3×30 mL), drying over anhydrous Na₂SO₄, and solvent evaporation.
  • Purification : Column chromatography using silica gel with hexane/ethyl acetate (4:1 v/v) to isolate the product.
  • Characterization : Confirm purity via TLC and melting point analysis. Structural validation uses IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (methyl groups at δ ~2.10–2.43 ppm, pyrrolic proton at δ ~6.67 ppm) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • IR Spectroscopy : Detect acetyl groups (C=O stretch at 1645–1651 cm⁻¹) and aromatic/pyrrole C-H stretches (3000–3059 cm⁻¹) .
  • ¹H NMR : Identify substituents via methyl singlet(s) (δ ~2.10–2.43 ppm) and pyrrole ring protons (δ ~6.57–6.67 ppm). Integration ratios confirm substitution patterns .
  • Column Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to resolve regioisomers or byproducts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use gloves, lab coats, and fume hoods to avoid dermal/ocular contact (H313/H333 hazards) .
  • Waste Management : Segregate organic waste and transfer to licensed disposal facilities to prevent environmental contamination .
  • First Aid : For inhalation, move to fresh air; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved using SHELX refinement?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker SMART APEX) to obtain intensity data .
  • SHELXL Refinement : Apply restraints for thermal parameters of methyl groups and hydrogen atoms. Validate with R-factor convergence (<5%) and electron density maps .
  • Validation Tools : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for symmetry checks .

Q. What strategies address contradictions between spectroscopic and computational data for this compound?

Methodological Answer:

  • Computational Validation : Compare DFT-calculated IR/NMR spectra (e.g., Gaussian 09) with experimental data. Adjust basis sets (e.g., B3LYP/6-311++G(d,p)) for better agreement .
  • Hydrogen Bonding Analysis : Use graph set analysis (Etter’s rules) to identify intermolecular interactions (e.g., C=O∙∙∙H-N) that may shift experimental IR peaks .

Q. How do substituents on the pyrrole ring influence the compound’s hydrogen-bonding network in crystal packing?

Methodological Answer:

  • X-ray Diffraction : Determine crystal structure to identify motifs like dimeric C=O∙∙∙H-N bonds .
  • Graph Set Notation : Classify interactions as D (donor) or A (acceptor). For example, R₂²(8) motifs indicate cyclic dimers .
  • Thermal Analysis : Correlate melting points (e.g., 104–106°C) with packing efficiency via DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.